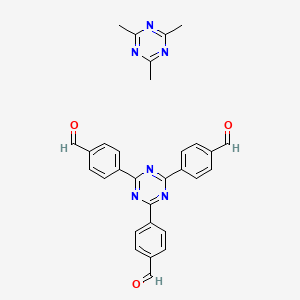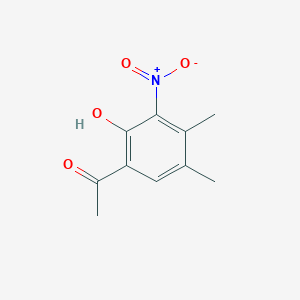
4'',5''-Dimethyl-2''-hydroxy-3''-nitroacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitroacetophenone: is an organic compound with the molecular formula C10H11NO4 It is characterized by the presence of a nitro group (-NO2), a hydroxyl group (-OH), and two methyl groups (-CH3) attached to an acetophenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitroacetophenone typically involves the nitration of 2-hydroxyacetophenone followed by methylation. One common method involves the use of m-nitroacetophenone as a starting material. The nitration process can be carried out using nitric acid and sulfuric acid as reagents. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-nitration .
Industrial Production Methods: Industrial production of 4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitroacetophenone may involve catalytic processes to enhance yield and purity. For instance, the use of metal catalysts such as copper acetate in the presence of acetic acid can facilitate the hydroxylation of m-nitroacetophenone to produce the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitroacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are commonly used in hydrogenation reactions.
Substitution: Nucleophiles such as alkoxides or halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 4’‘,5’‘-dimethyl-2’‘-oxo-3’'-nitroacetophenone.
Reduction: Formation of 4’‘,5’‘-dimethyl-2’‘-hydroxy-3’'-aminoacetophenone.
Substitution: Formation of various substituted acetophenones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitroacetophenone is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis .
Biology: The compound’s nitro and hydroxyl groups allow it to interact with biological molecules, making it a potential candidate for studying enzyme-substrate interactions and other biochemical processes .
Medicine: Research is ongoing to explore the potential medicinal applications of 4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitroacetophenone. Its structural features suggest it could be used in the development of pharmaceuticals targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of 4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitroacetophenone involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparación Con Compuestos Similares
2-Hydroxy-3-nitroacetophenone: Similar structure but lacks the methyl groups.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Contains a furanone ring instead of an acetophenone backbone.
2,5-Dimethyl-4-hydroxy-3(2H)-furanone: Similar functional groups but different ring structure.
Uniqueness: 4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitroacetophenone is unique due to the presence of both nitro and hydroxyl groups on an acetophenone backbone with additional methyl substitutions.
Propiedades
Fórmula molecular |
C10H11NO4 |
|---|---|
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
1-(2-hydroxy-4,5-dimethyl-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C10H11NO4/c1-5-4-8(7(3)12)10(13)9(6(5)2)11(14)15/h4,13H,1-3H3 |
Clave InChI |
CNMHPLQSONTTSK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)[N+](=O)[O-])O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13791312.png)
![[9-chloro-7-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-8-yl] methanesulfonate](/img/structure/B13791315.png)

![7-methylbenzo[c]acridin-11-ol](/img/structure/B13791324.png)
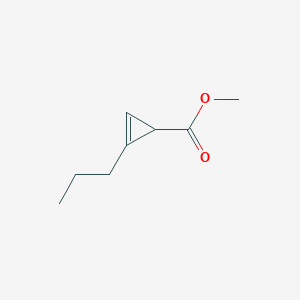
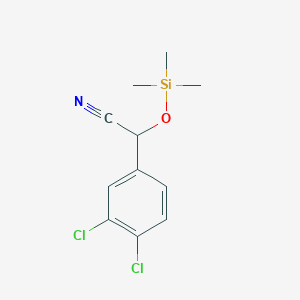

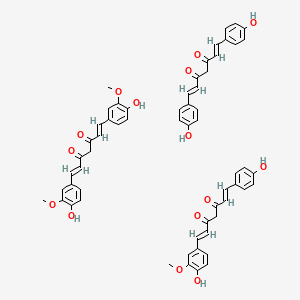
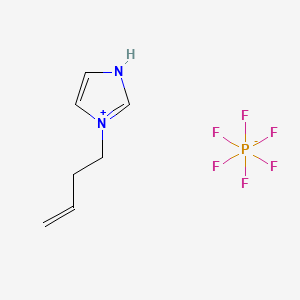

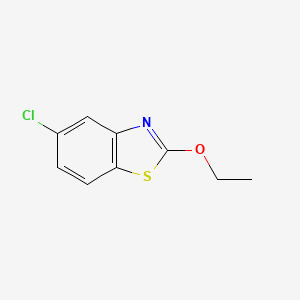
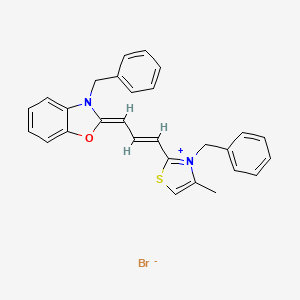
![1-[2-(Diethylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B13791384.png)
